molecular formula C19H17NO3 B271417 1-(3-acetyl-5-hydroxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone

1-(3-acetyl-5-hydroxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone

Cat. No. B271417
M. Wt: 307.3 g/mol
InChI Key: JYVGLCIBWIDSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-acetyl-5-hydroxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone is a chemical compound that belongs to the indole family. It is commonly known as AMPI and has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of AMPI is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cellular processes. AMPI has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
AMPI has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. AMPI has also been found to inhibit the growth and proliferation of tumor cells. In addition, AMPI has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

AMPI has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. AMPI is also stable under normal laboratory conditions. However, there are some limitations to using AMPI in lab experiments. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on AMPI. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of AMPI and its effects on neuronal function. Another area of interest is the development of novel derivatives of AMPI with improved efficacy and reduced toxicity. Additionally, the potential use of AMPI as a diagnostic tool for cancer and other diseases warrants further investigation.
Conclusion
In conclusion, AMPI is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anticancer, antitumor, and anti-inflammatory activities and has neuroprotective effects. AMPI has several advantages for lab experiments, but its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations. Future research on AMPI should focus on its potential use in the treatment of neurodegenerative diseases, the development of novel derivatives, and its use as a diagnostic tool.

Synthesis Methods

The synthesis of AMPI involves the condensation of 3-acetylindole and 3-bromoacetophenone in the presence of a base. The reaction yields AMPI as a yellow solid with a melting point of 242-244°C. The purity of AMPI can be determined by thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

AMPI has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. AMPI has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

1-(3-acetyl-5-hydroxy-2-methyl-1-phenylindol-6-yl)ethanone

InChI

InChI=1S/C19H17NO3/c1-11-19(13(3)22)16-10-18(23)15(12(2)21)9-17(16)20(11)14-7-5-4-6-8-14/h4-10,23H,1-3H3

InChI Key

JYVGLCIBWIDSAG-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)O)C(=O)C

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)O)C(=O)C

Origin of Product

United States

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